5-Bromo-1,3-diphenyl-1H-pyrazole
Description
Historical Context and Significance of Pyrazoles in Chemical Research
The journey of pyrazole (B372694) chemistry began in 1883 when German chemist Ludwig Knorr first gave the term "pyrazole" to this class of compounds. wikipedia.orgglobalresearchonline.net Just a few years later, in 1889, the first synthesis of the parent pyrazole was achieved by Buchner. globalresearchonline.netmdpi.com A significant milestone in pyrazole synthesis was the Pechmann method, developed in 1898, which involved the reaction of acetylene (B1199291) with diazomethane. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.orgnih.gov
Pyrazoles and their derivatives have become indispensable tools in various scientific fields due to their wide range of biological and physical properties. globalresearchonline.netbiosynce.comnih.govresearchgate.net In medicinal chemistry, pyrazole-containing compounds have shown a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.netnih.govbiosynce.comorientjchem.orgallresearchjournal.com Notable drugs incorporating the pyrazole scaffold include the anti-inflammatory drug celecoxib (B62257) and the erectile dysfunction treatment sildenafil. wikipedia.orgtaylorandfrancis.com
The significance of pyrazoles extends to materials science, where they are used to create functional materials such as polymers with unique optical and electrical properties, as well as metal-organic frameworks (MOFs) for gas storage and catalysis. biosynce.com In the agrochemical sector, pyrazole derivatives are utilized as herbicides, insecticides, and fungicides. nih.govbiosynce.com The diverse applications of pyrazoles underscore their importance in modern chemical research. nih.govnumberanalytics.commdpi.com
Fundamental Structural Features of the Pyrazole Ring System
At its core, pyrazole is a five-membered heterocyclic aromatic compound with the molecular formula C₃H₄N₂. wikipedia.orgnih.gov The ring consists of three carbon atoms and two adjacent nitrogen atoms. wikipedia.orgbiosynce.com This arrangement of atoms and electrons confers specific properties to the pyrazole ring.
Key Structural Features of the Pyrazole Ring:
| Feature | Description |
| Atomic Composition | Three carbon atoms and two adjacent nitrogen atoms. wikipedia.orgbiosynce.com |
| Bonding | The atoms in the ring are sp² hybridized, resulting in a planar structure. rrbdavc.org |
| Aromaticity | The pyrazole ring is aromatic, adhering to Hückel's rule with a system of 6 π-electrons. orientjchem.orgrrbdavc.orgbeilstein-journals.org This aromaticity contributes to its stability. |
| Tautomerism | Unsubstituted or N-substituted pyrazoles can exhibit tautomerism, which involves the migration of a proton between the two nitrogen atoms. nih.govrrbdavc.orgnih.govencyclopedia.pub This is a crucial aspect of their reactivity. |
| Basicity | Pyrazole is a weak base, with the basicity being influenced by the substituents on the ring. biosynce.com |
The pyrazole ring possesses both a pyrrole-like nitrogen atom (acidic) and a pyridine-like nitrogen atom (basic). encyclopedia.pubresearchgate.net This dual character allows for a variety of chemical reactions and interactions. The presence of lone pairs of electrons on the nitrogen atoms enables the formation of hydrogen bonds and coordination with metal ions. biosynce.com
The aromaticity of pyrazole is a key determinant of its chemical behavior. The delocalization of π-electrons within the ring provides significant stabilization energy. rrbdavc.orgbeilstein-journals.org However, the fusion of a pyrazole ring with other systems, such as a 3D carborane, can lead to a loss of this aromaticity in the pyrazole portion of the molecule. beilstein-journals.orgnih.gov The aromaticity of pyrazoles can also be influenced by the nature of substituents on the ring. acs.org
Tautomerism is another fundamental characteristic of pyrazoles. In N-unsubstituted pyrazoles, a proton can readily move between the two nitrogen atoms, resulting in two tautomeric forms that are typically in rapid equilibrium. nih.govrrbdavc.orgnih.gov This dynamic process can influence the compound's reactivity and its interactions with biological targets.
Overview of 5-Bromo-1,3-diphenyl-1H-pyrazole within Substituted Pyrazole Chemistry
This compound is a member of the extensive family of substituted pyrazoles. In this molecule, the hydrogen atom at the 5-position of the pyrazole ring is replaced by a bromine atom, and the nitrogen at the 1-position and the carbon at the 3-position are each substituted with a phenyl group.
The synthesis of this specific compound can be achieved through various synthetic routes, often starting from 1,3-diphenyl-1H-pyrazol-5(4H)-one (also known as edaravone). For instance, it can be synthesized from 2,4-dihydro-2,5-diphenyl-3H-Pyrazol-3-one. chemicalbook.com The introduction of the bromine atom at the 5-position provides a reactive handle for further functionalization through various coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. The phenyl substituents at the 1 and 3 positions significantly influence the compound's physical and chemical properties, including its solubility, stability, and reactivity. The study of such substituted pyrazoles is crucial for the development of new compounds with tailored properties for various applications.
Structure
3D Structure
Properties
Molecular Formula |
C15H11BrN2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
5-bromo-1,3-diphenylpyrazole |
InChI |
InChI=1S/C15H11BrN2/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
PTBZXKFONYCXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1,3 Diphenyl 1h Pyrazole and Analogous Derivatives
Direct Bromination Approaches on Pyrazole (B372694) Scaffolds
The introduction of a bromine atom onto a pyrazole core, such as 1,3-diphenyl-1H-pyrazole, is a key step in the synthesis of the target compound and its analogs. This is typically achieved through electrophilic substitution reactions.
Electrophilic Bromination of Diphenylpyrazole Precursors
The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is influenced by the two nitrogen atoms within the ring and the substituents attached to it. In the case of 1,3-diphenyl-1H-pyrazole, the phenyl groups at positions 1 and 3 modulate the electron density of the pyrazole core. Electrophilic bromination is a common method for introducing a bromine atom onto this scaffold. youtube.com The reaction involves the attack of an electrophilic bromine species on the electron-rich pyrazole ring. The position of bromination is directed by the electronic effects of the substituents.
Regioselective Bromination Strategies
Achieving regioselectivity in the bromination of pyrazoles is crucial for the synthesis of specific isomers. The substitution pattern on the pyrazole ring dictates the position of electrophilic attack. For 1,3-disubstituted pyrazoles, the C4 and C5 positions are available for substitution. The electronic nature of the substituents at N1 and C3 will influence which of these positions is more activated towards electrophilic attack. For instance, electron-donating groups tend to activate the ring, while electron-withdrawing groups deactivate it. The interplay of these electronic effects, along with steric hindrance from bulky substituents, governs the regiochemical outcome of the bromination reaction. thieme-connect.com
Specific Reagents for Bromination (e.g., N-Bromosuccinimide, Molecular Bromine)
Various reagents can be employed for the bromination of pyrazole scaffolds.
N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com It is a solid, which makes it easier to handle compared to liquid bromine. masterorganicchemistry.com NBS can provide a low, steady concentration of electrophilic bromine, often facilitated by the presence of a catalytic amount of acid. youtube.com This controlled release of the electrophile can lead to higher selectivity and milder reaction conditions. The reaction with NBS typically proceeds via an electrophilic aromatic substitution mechanism. youtube.com
Molecular Bromine (Br₂): Elemental bromine is a powerful brominating agent. However, its high reactivity can sometimes lead to over-bromination or side reactions. masterorganicchemistry.com The reaction conditions, such as solvent and temperature, need to be carefully controlled to achieve the desired monobrominated product. Often, a Lewis acid catalyst is used in conjunction with Br₂ to enhance its electrophilicity.
Cyclization Reactions for Pyrazole Ring Construction
An alternative and highly versatile approach to synthesizing substituted pyrazoles involves the construction of the heterocyclic ring from acyclic precursors. This method allows for the introduction of desired substituents at specific positions from the outset.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine (B178648) Derivatives
The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a classic and fundamental method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.govmdpi.comnih.gov This condensation reaction is a straightforward and efficient way to obtain a wide variety of polysubstituted pyrazoles. mdpi.comresearchgate.net
The general mechanism involves the initial reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring. nih.govmdpi.com When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed. mdpi.com To synthesize 5-Bromo-1,3-diphenyl-1H-pyrazole via this route, one would conceptually start with a brominated 1,3-dicarbonyl precursor and react it with phenylhydrazine.
| Reactant 1 | Reactant 2 | Product | Reference |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Polysubstituted Pyrazole | nih.govmdpi.com |
| β-Diketone | Hydrazine Derivative | Mixture of two regioisomers | mdpi.com |
| Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | rsc.org |
Pyrazole Synthesis from Acetylenic Ketones and Hydrazines
Another important method for constructing the pyrazole ring involves the reaction of acetylenic ketones with hydrazines. nih.govmdpi.comnih.gov This cyclocondensation reaction has been known for over a century and provides a route to 1,3,5-trisubstituted pyrazoles. thieme-connect.comnih.gov The reaction proceeds through the addition of the hydrazine to the triple bond of the acetylenic ketone, followed by cyclization and tautomerization to yield the aromatic pyrazole ring. A key advantage of this method is the potential for high regioselectivity, affording a single pyrazole isomer in many cases. thieme-connect.comresearchgate.net The nature of the substituents on both the acetylenic ketone and the hydrazine can influence the regiochemical outcome of the reaction. thieme-connect.com
| Reactant 1 | Reactant 2 | Product | Reference |
| Acetylenic Ketone | Hydrazine Derivative | 1,3,5-Substituted Pyrazole | thieme-connect.comresearchgate.net |
| Phenylacetylene, Aromatic Aldehyde, Iodine | Hydrazine | 3,5-Disubstituted Pyrazole | nih.gov |
Formation from Chalcones and their Epoxide Intermediates
A prominent method for synthesizing 3,5-diphenyl-1H-pyrazoles involves the reaction of chalcones with hydrazine. researchgate.net Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. orientjchem.org The subsequent reaction with hydrazine hydrate (B1144303) can proceed through an epoxide intermediate, followed by simultaneous dehydration to yield the pyrazole ring. researchgate.net
For instance, the reaction of 4-formyl pyrazole with 4-morpholinoacetophenone in the presence of aqueous potassium hydroxide (B78521) produces chalcones. orientjchem.org These chalcone (B49325) intermediates can then be cyclized with hydrazine to form the corresponding pyrazole derivatives. orientjchem.org A mechanochemical ball-milling approach has been reported as a highly efficient and environmentally friendly one-pot method for the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine, using sodium persulfate as an oxidant. researchgate.net This solvent-free protocol offers advantages such as short reaction times and high efficiency. researchgate.net
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful and highly regioselective method for constructing the pyrazole ring. chim.it This approach involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne. youtube.com
Cycloadditions Involving Nitrile Imines and Activated Alkenes/Alkynes
Nitrile imines are common 1,3-dipoles used in pyrazole synthesis. They can be generated in situ from various precursors, such as the thermolysis of 2,5-diphenyl tetrazole or the oxidation of aldehyde hydrazones. bas.bg The subsequent cycloaddition with activated alkenes or alkynes affords pyrazoles. chim.itbas.bg For example, the reaction of in situ generated nitrile imines with ethyl acetoacetate (B1235776), which exists in keto-enol tautomerism, leads to the formation of pyrazole derivatives. bas.bg Similarly, cycloadditions with propiolate esters and propiolamides have been studied to provide regioselective access to substituted pyrazoles. chim.it The reaction of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates has also been developed as an effective method for synthesizing 1,3,5-trisubstituted pyrazoles. rsc.org
Reactions with Diazo Compounds and Alkenes/Alkynes
Diazo compounds represent another important class of 1,3-dipoles for pyrazole synthesis. acs.orgnih.gov The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a direct and efficient route to pyrazoles. researchgate.netrsc.org These reactions can often be carried out under catalyst-free conditions with simple heating. researchgate.netrsc.org For instance, the reaction of α-diazocarbonyl compounds with alkynes under solvent-free conditions can produce pyrazoles in high yields. researchgate.netrsc.org A one-pot procedure has been developed where diazo compounds are generated in situ from aldehydes and then reacted with terminal alkynes to regioselectively yield 3,5-disubstituted pyrazoles. acs.org Visible-light-mediated [3+2] cycloaddition reactions of in situ generated diazo species from N-tosylhydrazones with alkenes also provide a benign approach to pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov
Multicomponent Reaction Approaches for Pyrazole Derivatives
Multicomponent reactions (MCRs) have gained significant attention for the synthesis of pyrazole derivatives due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. mdpi.combeilstein-journals.orgnih.gov These reactions involve the combination of three or more starting materials in a one-pot fashion to form a complex product.
Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent), a hydrazine, and an aldehyde. beilstein-journals.org For example, the four-component reaction of aldehydes, β-ketoesters, hydrazines, and malononitrile (B47326) can be used to synthesize highly substituted pyrano[2,3-c]pyrazoles. beilstein-journals.org Various catalysts, including Yb(PFO)3 and copper, have been employed to facilitate these reactions. beilstein-journals.org A green and efficient room-temperature MCR for the synthesis of pyrazole-linked thiazoles has also been reported using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating reaction medium. acs.org
Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Starting Materials | Catalyst/Conditions | Product Type |
| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles beilstein-journals.org |
| Malononitrile, aldehydes, hydrazines | - | Pyrazoles beilstein-journals.org |
| β-ketoesters, hydrazine, malononitrile, aldehyde | - | Pyrano[2,3-c]pyrazoles beilstein-journals.org |
| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP, room temperature | Thiazole-linked pyrazoles acs.org |
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for pyrazole derivatives. nih.govtandfonline.comthieme-connect.com These green chemistry approaches focus on the use of non-hazardous solvents (such as water), renewable energy sources, and recyclable catalysts. nih.govthieme-connect.com
Water has been widely explored as a green solvent for pyrazole synthesis. thieme-connect.comacs.org For instance, the synthesis of pyrazolone (B3327878) compounds has been achieved in aqueous media using a catalytic amount of imidazole. acs.org The synthesis of tetrasubstituted pyrazoles has also been reported in water using cetyltrimethylammonium bromide (CTAB) as a surfactant. thieme-connect.com Solvent-free conditions, often in combination with mechanochemical methods like ball milling, provide another green alternative. researchgate.nettandfonline.com A novel and inexpensive method for the synthesis of a series of pyrazole derivatives has been developed using tetrabutylammonium (B224687) bromide (TBAB) as a recyclable organic ionic salt under solvent-free conditions at room temperature. tandfonline.com
Transformation of Pyrazoline Intermediates to Pyrazoles
Pyrazolines, the partially saturated analogs of pyrazoles, are common intermediates in pyrazole synthesis and can be readily oxidized to the corresponding aromatic pyrazoles. tandfonline.comresearchgate.net This oxidative aromatization is a crucial step in many synthetic routes.
Various oxidizing agents and conditions have been employed for this transformation. A convenient and inexpensive method utilizes a catalytic amount of copper(II) acetate (B1210297) with tert-butyl hydroperoxide (TBHP) at room temperature. tandfonline.com Other reported methods include the use of tetrabutylammonium peroxydisulfate (B1198043) in acetonitrile (B52724) solution, which provides a clean and non-expensive oxidative reaction. nih.gov Electrochemical methods have also been developed for the oxidative aromatization of pyrazolines, offering a sustainable approach. rsc.org For example, an electrochemically enabled oxidation using inexpensive sodium chloride as both a redox mediator and supporting electrolyte in a biphasic system has been demonstrated. rsc.org The oxidation of pyrazolines obtained from unsymmetrical dibenzalacetones has also been studied using aqueous alkaline permanganate (B83412) solution or in pyridine (B92270) solution, with the latter providing higher yields. uni.edu The proposed mechanism for oxidative aromatization often involves the donation of electrons from the C=N double bond in the pyrazoline ring, followed by the loss of hydrogen atoms to form the aromatic pyrazole ring. researchgate.net
Synthesis of Specific Brominated Diphenylpyrazole Analogues (e.g., 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid)
The synthesis of specific brominated diphenylpyrazole analogues is achieved through tailored chemical pathways. A key example is the preparation of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid . The synthesis of this compound and the parent compound, This compound , highlights the common strategies employed in this area of organic chemistry.
The synthesis of This compound can be achieved from the precursor 2,4-dihydro-2,5-diphenyl-3H-Pyrazol-3-one. chemicalbook.com
For more complex analogues like 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid , a typical synthetic route involves several key steps. The process often begins with the formation of a substituted phenylhydrazine. For instance, 3-chlorobenzoyl chloride is reacted with hydrazine hydrate to produce 3-chlorophenylhydrazine. This intermediate is then crucial for constructing the pyrazole ring system.
The foundational Knorr pyrazole synthesis, first developed in 1883, provides the essential framework for this type of cyclocondensation reaction. In the context of synthesizing the target analogue, the 3-chlorophenylhydrazine intermediate is reacted with ethyl acetoacetate in the presence of a base. This reaction forms the heterocyclic pyrazole ring. The final step in this sequence is the selective bromination of the pyrazole ring to yield the desired product, 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. This is typically accomplished using bromine or another suitable brominating agent under carefully controlled reaction conditions.
The versatility of this synthetic approach allows for the creation of a wide range of derivatives. For example, various substituted pyrazole derivatives can be synthesized from 1,3-diphenylpyrazol-4-carboxaldehyde, which itself is a versatile intermediate. ekb.eg This aldehyde can undergo condensation reactions with different aryl hydrazines to produce a variety of hydrazone derivatives. ekb.eg
Below is a data table outlining the synthetic pathway for a specific analogue.
| Target Compound | Starting Materials | Key Intermediates | Reaction Type |
| 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | 3-chlorobenzoyl chloride, Hydrazine hydrate, Ethyl acetoacetate | 3-chlorophenylhydrazine, Substituted pyrazole ring | Acylation, Cyclocondensation, Bromination |
Further research has led to the development of various synthetic protocols for other related brominated pyrazoles. For instance, the synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid involves the condensation of 5-bromo-1H-3-pyrazolecarboxylic acid with 2,3-dichloropyridine. google.com
The table below summarizes key information for selected brominated pyrazole compounds.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1188115-46-9 | C₁₅H₁₁BrN₂ |
| 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | 959576-61-5 | C₁₆H₉BrClN₂O₂ |
| 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 1154937-57-1 | C₁₁H₉BrN₂O₂ |
| 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid | Not specified | C₁₀H₅BrClN₃O₂ |
Chemical Reactivity and Functionalization of 5 Bromo 1,3 Diphenyl 1h Pyrazole
Reactivity at the Bromine Atom
The bromine atom at the C-5 position of the pyrazole (B372694) ring is a key site for functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
While direct nucleophilic aromatic substitution on an unactivated aryl halide is generally challenging, the pyrazole ring's electronic nature can influence the reactivity of the C-Br bond. However, more commonly, the bromine atom is displaced through transition metal-catalyzed processes that proceed via an oxidative addition mechanism, effectively leading to a net nucleophilic substitution.
5-Bromo-1,3-diphenyl-1H-pyrazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental for the synthesis of more complex molecules.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the bromo-pyrazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgarkat-usa.org The reaction is tolerant of a wide range of functional groups and has been successfully applied to various bromo-pyrazoles. rsc.orgnih.gov For instance, the coupling of 3-(5-bromobenzofuran-2-yl)-1H-pyrazole with arylboronic acids has been demonstrated. arkat-usa.org The choice of catalyst, such as Pd(dppf)Cl2, and base, like K2CO3, is crucial for achieving high yields. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the bromo-pyrazole and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org It provides a direct route to alkynyl-substituted pyrazoles, which are valuable intermediates in organic synthesis. organic-chemistry.orgresearchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromo-pyrazole with an alkene to form a new C-C bond with retention of the alkene's stereochemistry. researchgate.netorganic-chemistry.org This method has been utilized for the vinylation of bromo-pyrazoles. arkat-usa.orgresearchgate.net For example, the reaction of 3-(5-bromobenzofuran-2-yl)-1H-pyrazole with terminal olefins has been successfully carried out using a palladium catalyst. arkat-usa.org
The following table summarizes representative cross-coupling reactions involving bromo-pyrazole derivatives:
| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Aryl-substituted pyrazole | nih.gov |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted pyrazole | wikipedia.orgorganic-chemistry.org |
| Heck | Alkene | Pd catalyst | Vinyl-substituted pyrazole | researchgate.netorganic-chemistry.org |
Reactivity of the Pyrazole Ring System
Beyond the bromine atom, the pyrazole ring and its phenyl substituents also exhibit reactivity, allowing for further functionalization.
The two phenyl rings attached to the pyrazole core can undergo electrophilic aromatic substitution. The directing effects of the pyrazole ring on the N-phenyl and C-phenyl groups will influence the position of substitution. Reactions such as nitration, halogenation, and Friedel-Crafts reactions can introduce new functional groups onto these phenyl rings. For instance, it has been demonstrated that in the reaction of 1-phenyl-3,5-di-R-2-pyrazolines with 1,3-dithiolium salts, electrophilic attack occurs at the para position of the N-phenyl group. researchgate.net
The C-4 position of the pyrazole ring is susceptible to electrophilic attack. For example, pyrazoles can undergo C-4 thiocyanation and selenocyanation. beilstein-journals.org Additionally, Vilsmeier-Haack reaction on hydrazones can lead to the formation of pyrazole-4-carbaldehydes. nih.gov The resulting aldehyde can then be used as a versatile handle for further transformations, such as in the synthesis of pyrazolo[3,4-b]pyridine derivatives. ekb.eg
Furthermore, the synthesis of 1,3-diphenyl-1H-pyrazole-5-carbonitrile has been achieved through a one-pot, three-component reaction, highlighting the possibility of introducing a cyano group at the C-5 position. researchgate.netresearchgate.net The carboethoxy group of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates can be reduced to a methanol (B129727) group, which can then be oxidized to an aldehyde, providing another route for functionalization at the C-3 position. nih.gov
Tautomerism and its Influence on Reactivity
Tautomerism is a significant feature of pyrazole chemistry, potentially influencing the reactivity of the molecule. encyclopedia.pubnih.gov For pyrazoles with a proton on a nitrogen atom, annular tautomerism can occur, where the proton can migrate between the two nitrogen atoms. nih.govbeilstein-journals.org This equilibrium can be influenced by the nature and position of substituents on the pyrazole ring. researchgate.netresearchgate.net
In the case of this compound, the nitrogen at the 1-position is substituted with a phenyl group, which prevents annular tautomerism. nih.gov However, in related pyrazole systems, such as pyrazolones, keto-enol tautomerism is a critical consideration. nih.gov The predominant tautomeric form can significantly impact the molecule's reactivity in subsequent reactions. nih.govresearchgate.net For instance, the specific tautomer present in solution can determine the site of electrophilic attack or nucleophilic substitution.
Ring Transformations and Rearrangement Reactions
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is generally stable. However, under specific conditions, derivatives of this compound can undergo ring transformations. For instance, the reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with various reagents can lead to the formation of fused ring systems like pyrrolopyrazoles. umich.edu While direct ring transformation or rearrangement studies on this compound itself are not extensively detailed in the provided results, the reactivity of analogous pyrazole systems suggests potential pathways. For example, the reaction of 1,3-diketones with substituted hydrazines is a common method for synthesizing pyrazole derivatives, indicating the pyrazole ring's formation from acyclic precursors. researchgate.net
Oxidation and Reduction Chemistry of the Pyrazole Nucleus
The pyrazole nucleus can undergo both oxidation and reduction, although these reactions are often influenced by the nature of the substituents. The bromine atom on the pyrazole ring can be susceptible to reductive dehalogenation. Conversely, the pyrazole ring itself can be oxidized under specific conditions. For instance, the conversion of pyrazolines (dihydropyrazoles) to pyrazoles is an oxidative process. nih.govmdpi.com This is a common final step in pyrazole synthesis from the cyclocondensation of α,β-unsaturated ketones and hydrazines. nih.govmdpi.com
One documented example involves the oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate to its corresponding pyrazole, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, using potassium persulfate in the presence of sulfuric acid. google.com This highlights a method for aromatizing the dihydropyrazole ring system.
Reactions with Specific Reagents to Form Fused Heterocycles or Complex Derivatives
This compound and its derivatives are valuable precursors for synthesizing more complex heterocyclic structures. The reactivity of the bromo substituent and the pyrazole ring itself allows for a range of functionalization reactions.
Reactions with Hydrazines: The reaction of pyrazole derivatives with hydrazines is a common method to introduce additional nitrogen-containing rings. For instance, 1,3-diphenylpyrazole-4-carboxaldehyde reacts with various hydrazine (B178648) derivatives, such as methyl hydrazine and aryl hydrazines, to form the corresponding hydrazones. ekb.eg These reactions are typically carried out by refluxing the reactants in a solvent like methanol with a few drops of acetic acid. ekb.eg
Reactions with Aldehydes: While the direct reaction of this compound with aldehydes is not explicitly detailed, the closely related 1,3-diphenylpyrazole-4-carboxaldehyde readily undergoes reactions typical of aldehydes. umich.eduekb.eg These include condensation reactions with active methylene (B1212753) compounds and the formation of Schiff bases with aniline (B41778) derivatives. ekb.eg
Reactions with Thioglycolic Acid: A notable reaction for forming fused heterocycles is the reaction of pyrazole-derived Schiff bases with thioglycolic acid. For example, 1,3-diphenyl-4-(aryliminomethylene)pyrazoles react with thioglycolic acid in dry benzene (B151609) to yield 3-aryl-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidine-4-ones. ekb.eg This reaction proceeds via cyclization and is a key method for creating thiazolidinone-fused pyrazole systems.
Table 1: Selected Reactions of Pyrazole Derivatives
| Reactant(s) | Reagent(s) | Product(s) | Reaction Type | Reference(s) |
| 1,3-Diphenylpyrazole-4-carboxaldehyde, Aryl hydrazine derivatives | Methanol, Acetic acid | (E)-1,3-Diphenyl-4-((2-arylhydrazineylidene)methyl)-1H-pyrazoles | Hydrazone formation | ekb.eg |
| 1,3-Diphenyl-4-(aryliminomethylene)pyrazole, Thioglycolic acid | Dry benzene | 3-Aryl-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidine-4-one | Cyclocondensation | ekb.eg |
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Potassium persulfate, Sulfuric acid | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Oxidation | google.com |
Spectroscopic and Structural Elucidation Methodologies in Pyrazole Research
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum of 5-Bromo-1,3-diphenyl-1H-pyrazole reveals key absorption bands that correspond to its specific structural features. The presence of aromatic rings is confirmed by the C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the pyrazole (B372694) ring is also a characteristic feature. The C-Br stretching frequency is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
| Frequency (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1550 | C=N Stretch | Pyrazole Ring |
| 1400-1200 | C-N Stretch | Pyrazole Ring |
| 600-500 | C-Br Stretch | Bromo-group |
Note: The table contains predicted values based on characteristic vibrational frequencies of similar structures, as specific experimental data for this compound was not available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the magnetic environments of the atomic nuclei, which is essential for mapping the carbon and proton framework of a molecule.
The ¹H NMR spectrum of this compound would show distinct signals for the protons of the two phenyl rings and the single proton on the pyrazole ring. The protons of the phenyl groups are expected to resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chemical shift of the C4-H proton on the pyrazole ring is also anticipated in this region, likely as a singlet. The integration of these signals would correspond to the number of protons in each environment.
| Chemical Shift (δ ppm) (Predicted) | Multiplicity | Proton Assignment |
| 7.8-7.2 | Multiplet | Phenyl-H |
| ~6.8 | Singlet | Pyrazole C4-H |
Note: The table contains predicted values based on the analysis of similar pyrazole structures, as specific experimental data for this compound was not available in the searched literature.
The ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbons of the phenyl rings and the pyrazole core. The carbon atom attached to the bromine (C5) would show a characteristic shift. The chemical shifts of the phenyl carbons would appear in the typical aromatic region (δ 120-140 ppm), while the pyrazole carbons would have their own characteristic resonances.
| Chemical Shift (δ ppm) (Predicted) | Carbon Assignment |
| ~152 | Pyrazole C3 |
| ~140 | Pyrazole C5-Br |
| 139-125 | Phenyl-C |
| ~110 | Pyrazole C4 |
Note: The table contains predicted values based on the analysis of similar pyrazole structures, as specific experimental data for this compound was not available in the searched literature.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be utilized.
COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, primarily within the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the phenyl rings and the pyrazole core, and for confirming the position of the bromine atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, helping to elucidate the preferred conformation of the molecule.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation pattern. For this compound (C₁₅H₁₁BrN₂), the mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
Predicted Mass Spectrometry Data
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of pyrazole research, LC-MS is instrumental for determining the molecular weight of synthesized compounds and assessing their purity.
For instance, in the synthesis of various 1,3-diphenyl-1H-pyrazole derivatives, LC-MS is routinely used to confirm the presence of the desired product by identifying its molecular ion peak. In one study, the mass spectrum of a pyrazole-clubbed thiazole (B1198619) compound, derived from 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole, showed a molecular ion peak (M+2) at m/z 353, which is consistent with its proposed structure. nih.gov Similarly, for other synthesized pyrazole derivatives, the molecular ion peaks were observed, confirming their successful synthesis. nih.gov
The purity of these compounds can also be evaluated using the chromatogram generated by the LC component, where a single, sharp peak indicates a high degree of purity. This is essential for ensuring that subsequent biological or chemical studies are performed on a well-characterized and pure compound.
Table 1: LC-MS Data for Representative Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion (m/z) | Reference |
| 2-(1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethylidene)hydrazinecarbothioamide | C₁₈H₁₇N₅OS | 351.43 | 353 [M+2]⁺ | nih.gov |
| 2-(1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethylidene)malononitrile | C₁₉H₁₂N₄O | 324.33 | 326 [M]⁺ | nih.gov |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. When a molecule is subjected to electron impact, it not only forms a molecular ion but also breaks apart into characteristic fragment ions.
The mass spectra of pyrazole and its derivatives have been studied to understand their behavior under electron impact, with a focus on the cleavage of the nitrogen-nitrogen bond. rsc.org The fragmentation pattern is highly dependent on the substituents present on the pyrazole ring. rsc.orgresearchgate.net For instance, the mass spectrum of 1,3,5-diphenyl-1H-pyrazole shows a prominent molecular ion peak, and its fragmentation pattern provides insights into the stability of the pyrazole ring system. nist.gov
In a study on pyrazoline derivatives, it was found that the ions produced under electron impact showed both the characteristic pyrazoline ion and unusual azete fragmentation patterns, suggesting that the mass spectra are both position and substituent dependent. researchgate.net
Table 2: Key Fragmentation Data from EI-MS of Pyrazole Derivatives
| Compound | Key Fragment Ions (m/z) | Interpretation | Reference |
| 1-Aryl-3,5-diphenyl-1H-pyrazoles | Varies with aryl substituent | Fragmentation provides information on the stability of the pyrazole ring and the nature of the substituent. | spectrabase.com |
| 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furancarboxylate | 348/346 (M⁺), 173 | Indicates the presence of bromine and a stable pyrazole-containing fragment. | mdpi.comresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
In the synthesis of novel pyrazole derivatives, HRMS is used to confirm the elemental composition of the target molecules. For example, in the synthesis of 1,3,5-triazines from alcohols and amidine hydrochlorides, the structures of unknown compounds were confirmed by HRMS in addition to NMR spectroscopy. rsc.org Similarly, in the discovery of succinate (B1194679) dehydrogenase inhibitors containing a diphenylacetylene (B1204595) fragment, HRMS was recorded in the electrospray ionization mode to confirm the exact mass of the synthesized compounds. acs.org This level of precision is crucial for the unambiguous identification of new chemical entities.
Table 3: HRMS Data for Selected Pyrazole-Related Compounds
| Compound Class | Ionization Mode | Purpose | Reference |
| 1,3,5-Triazines | APCI, ESI, or EI | Confirmation of unknown product structures. | rsc.org |
| Difluoropyrazole Derivatives | ESI-TOF | Exact mass determination of final products. | acs.org |
| 1-Aryl-1H-pyrazole-fused Curcumin Analogues | Not specified | Characterization of target compounds. | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values for the proposed molecular formula to verify the compound's purity and composition.
For many newly synthesized pyrazole derivatives, elemental analysis serves as a final confirmation of their structure and purity. For instance, in the synthesis of 6-Bromo-3-(4,5-dihydro-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)-2H-chromen-2-one, the elemental analysis results for carbon, hydrogen, and nitrogen were in close agreement with the calculated values, supporting the proposed structure. researchgate.net Similarly, for a series of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives, the isolated compounds were characterized and their structures accepted based on spectral and elemental analysis. growingscience.com
Table 4: Elemental Analysis Data for a Representative Pyrazole Derivative
| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Reference |
| 6-Bromo-3-(4,5-dihydro-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)-2H-chromen-2-one | C₂₇H₁₉BrN₄O₂ | C, 63.42; H, 3.75; N, 10.96 | C, 63.40; H, 3.72; N, 10.91 | researchgate.net |
| 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furancarboxylate | C₁₅H₁₁BrN₂O₃ | C, 51.90; H, 3.19; N, 8.07 | C, 51.90; H, 3.26; N, 7.77 | mdpi.com |
X-ray Crystallography for Solid-State Structural Determination
While not always performed for every new compound, X-ray crystallography provides invaluable structural proof when suitable crystals can be obtained. In a study of pyrazolo[4,3-c]pyrazole derivatives, their crystal structures were determined by single-crystal X-ray diffraction, revealing the presence of abundant hydrogen bonds and π–π stacking interactions that contribute to the stability of the crystal lattice. rsc.org In another example, the crystal structure of a pyrazole derivative was solved using single-crystal X-ray diffraction, confirming that it crystallizes in the monoclinic crystal system in the P21/n space group. researchgate.net The detailed structural information obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for computational modeling studies.
Table 5: Crystallographic Data for Pyrazole Derivatives
| Compound Class | Crystal System | Space Group | Key Structural Features | Reference |
| Pyrazolo[4,3-c]pyrazole derivatives | Varies | Varies | Abundant hydrogen bonds and π–π stacking. | rsc.org |
| A specific pyrazole derivative | Monoclinic | P21/n | Stabilized by intermolecular interactions. | researchgate.net |
Advanced Theoretical and Computational Studies of 5 Bromo 1,3 Diphenyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) has become a popular computational method for studying the electronic structure of heterocyclic compounds. asrjetsjournal.org While specific DFT studies focusing exclusively on 5-Bromo-1,3-diphenyl-1H-pyrazole are not extensively detailed in available literature, the methodology has been widely applied to similar pyrazole (B372694) derivatives to predict their behavior. asrjetsjournal.orgasrjetsjournal.orgnih.gov
These studies typically involve optimizing the molecule's geometry and then calculating various electronic properties and reactivity descriptors. asrjetsjournal.orgasrjetsjournal.org The distribution of electron density, visualized through Molecular Electrostatic Potential (MESP) maps, helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. asrjetsjournal.orgasrjetsjournal.org
Furthermore, DFT is used to calculate global reactivity descriptors based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO energy gap generally indicates high electronic stability and low chemical reactivity. nih.gov These descriptors provide a quantitative framework for understanding a molecule's reactivity.
Table 1: Key Reactivity Descriptors Derived from DFT Calculations This table outlines common descriptors calculated to predict chemical reactivity and stability.
| Descriptor | Symbol | Formula | Significance |
| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity | χ | χ = (IP + EA) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness | η | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index | ω | ω = χ² / (2η) | A measure of the ability to accept electrons. |
Data based on conceptual frameworks presented in computational studies of pyrazole derivatives. asrjetsjournal.orgasrjetsjournal.org
Ab initio methods, which are based on first principles without using experimental parameters, are another cornerstone of computational chemistry. asrjetsjournal.org These methods, including the Hartree-Fock (HF) approach, are employed to calculate fundamental molecular properties such as optimized geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic properties. asrjetsjournal.orgtsijournals.com For pyrazole derivatives, ab initio calculations can help confirm structures and predict their stability. tsijournals.com Vibrational frequency analysis is crucial not only for predicting the infrared and Raman spectra but also for confirming that an optimized structure corresponds to a true energy minimum on the potential energy surface. asrjetsjournal.org
Computational Studies on Tautomerism and Regioselectivity
Pyrazole systems are known for exhibiting tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. globalresearchonline.netresearchgate.net For pyrazolones (pyrazoles with a carbonyl group), three main tautomers are often considered: the OH, NH, and CH forms. researchgate.netmdpi.com Computational studies, often using DFT, are instrumental in determining the relative stabilities of these tautomers. mdpi.com These calculations can model the influence of different substituents and solvent effects on the tautomeric equilibrium, predicting which form is most likely to predominate under specific conditions. mdpi.com For instance, X-ray analysis and NMR spectroscopy have shown that 1-phenyl-1H-pyrazol-3-ol exists as a dimer of the OH-form in the solid state and in nonpolar solvents. mdpi.com
Regioselectivity is a critical concept in the synthesis of pyrazoles, which often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a similar precursor. nih.gov Computational chemistry can predict the likely outcome of such reactions by calculating the activation energies for the different possible reaction pathways, thereby explaining or predicting which regioisomer will be the major product. researchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov For pyrazole chemistry, this could involve modeling the steps of a cyclocondensation reaction or the mechanism of a functional group transformation.
The process involves calculating the energy changes as the reaction progresses along a reaction coordinate. The highest point on this path corresponds to the transition state, and the energy required to reach it is the activation energy. nih.gov A lower activation energy implies a faster reaction rate. This approach allows for the theoretical validation of proposed mechanisms and can provide insights into reaction kinetics and thermodynamics that are difficult to obtain experimentally. nih.gov
Intermolecular Interactions and Self-Association Phenomena in Pyrazole Systems
The way molecules interact with each other governs their macroscopic properties, such as melting point and solubility. Computational methods can model the non-covalent interactions responsible for these phenomena, including hydrogen bonding and π-π stacking. In pyrazole systems, the nitrogen atoms and any attached functional groups can act as hydrogen bond donors or acceptors.
For example, computational and experimental studies on pyrazole-carboxylic acid isomers have shown how positional changes dramatically alter intermolecular bonding. The 1,3-diphenyl-1H-pyrazole-4-carboxylic acid isomer forms intermolecular O–H···N hydrogen bonds, creating a zigzag chain structure. In contrast, the 5-carboxylic acid isomer engages in O–H···O hydrogen bonding between carboxylic acid groups, leading to the formation of dimers. Similarly, 1-phenyl-1H-pyrazol-3-ol forms stable dimers in the solid state through intermolecular hydrogen bonds. mdpi.com These computational insights are crucial for understanding the crystal engineering and material properties of pyrazole derivatives.
Structure-Activity Relationship (SAR) Studies via Computational Methods (e.g., QSAR, CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug design, aiming to correlate the chemical structure of compounds with their biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. nih.govmdpi.com
In a CoMFA study, a series of structurally related molecules are computationally aligned, and their steric (shape) and electrostatic (charge distribution) fields are calculated. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates variations in these fields with changes in biological activity (e.g., inhibitory concentration). researchgate.net The resulting model can be visualized as 3D contour maps that highlight regions where modifications to the molecule are likely to increase or decrease its activity.
While a specific CoMFA study on this compound was not found, such analyses have been successfully performed on analogous 3,5-diaryl-dihydropyrazole derivatives to understand their cytotoxic properties. nih.govresearchgate.net These studies reveal the relative importance of steric and electrostatic interactions for biological activity.
Table 2: Example of Statistical Results from a CoMFA Study on Cytotoxic 3,5-Diaryl-4,5-dihydropyrazole Analogs This table shows typical statistical parameters used to validate a CoMFA model. A high q² and r² indicate a robust and predictive model.
| Parameter | Description | Value |
| q² (r²cv) | Cross-validated correlation coefficient (leave-one-out) | 0.568 |
| r² | Non-cross-validated correlation coefficient | 0.895 |
| Steric Field Contribution | Percentage of the model explained by steric factors | 73.8% |
| Electrostatic Field Contribution | Percentage of the model explained by electrostatic factors | 26.2% |
Data sourced from a CoMFA study on 3,5-diaryl-4,5-dihydropyrazole analogs. nih.gov The results indicate that for this series of compounds, steric factors are the dominant influence on their cytotoxic activity. nih.govresearchgate.net Such models provide invaluable guidance for the rational design of new, more potent compounds.
Molecular Docking and Binding Mode Analysis (Computational aspects)
A thorough investigation for published research containing specific molecular docking and binding mode analysis of this compound did not yield any dedicated studies. Consequently, detailed research findings, including data tables of binding energies, interacting amino acid residues, and specific protein targets for this particular compound, are not available in the reviewed literature.
One patent has mentioned this compound as a reagent in the synthesis of a more complex molecule, GTP-1 (Genentech Tau Probe 1), which has been studied for its interaction with tau protein fibrils, a hallmark of Alzheimer's disease. The patent discusses the utility of molecular docking for understanding small molecule binding to these fibrils in general but does not provide specific docking data for the this compound precursor itself.
Without dedicated computational studies on this compound, any discussion on its specific binding modes, affinity for various protein targets, and the precise role of the bromo-substituent at the 5-position would be speculative and fall outside the scope of a scientifically rigorous article. The generation of informative data tables and detailed research findings is therefore not possible at this time.
Further research and publication in the field are required to elucidate the specific molecular interactions and therapeutic potential of this compound through advanced theoretical and computational studies.
Applications of 5 Bromo 1,3 Diphenyl 1h Pyrazole and Its Derivatives in Advanced Materials and Catalysis
Applications in Materials Science
The inherent photophysical and electronic characteristics of the pyrazole (B372694) core, combined with the influence of the bromo and diphenyl substituents, make these compounds promising candidates for various applications in materials science.
Role as Components in Fluorescent Materials and Dyes
Pyrazole derivatives are recognized for their utility in creating fluorescent materials and dyes. globalresearchonline.net The core structure of pyrazole can be chemically modified to produce compounds with specific fluorescent properties. For instance, certain pyrazole derivatives have been investigated for their ability to act as fluorescent sensors. nih.gov
The synthesis of novel heterocyclic dyes often involves pyrazole derivatives. Diazotized aryl amines can be coupled with 3-substituted 5-amino pyrazoles to generate a range of 3-substituted 5-amino-4-arylazopyrazoles. researchgate.netresearchgate.net These resulting dyes have been applied to various fibers, including wool and polyester, demonstrating their potential in the textile industry. researchgate.net The photoluminescent properties of complexes formed between 1,3-diphenyl-4-acyl-5-pyrazolones and rare earth metals like Europium(III) have also been studied, indicating their potential for creating materials with specific light-emitting characteristics. researchgate.net
Incorporation into Polymeric Materials for Specific Electronic Properties
The integration of pyrazole derivatives into polymeric structures can impart specific electronic properties to the resulting materials. Organic conjugated polymers, which are crucial for various electronic devices, have been synthesized using carbazole (B46965) derivatives, a class of compounds related to the diphenylpyrazole structure. mdpi.com These polymers exhibit electrochromic properties, meaning their color can be changed by applying an electrical voltage, making them suitable for applications like smart windows and electronic paper. mdpi.com
Role as Ligands in Coordination Chemistry and Metal Complexes
The nitrogen atoms within the pyrazole ring make it an excellent ligand for coordinating with metal ions. This property is fundamental to its application in catalysis and the synthesis of novel metal-organic frameworks.
Synthesis of Metal-Pyrazole Complexes
Pyrazole and its derivatives readily form complexes with a variety of transition metals. nih.gov The synthesis of these complexes is often straightforward, involving the reaction of the pyrazole derivative with a metal salt. For example, pyrazole-based ligands can be synthesized through the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with primary amines, creating ligands capable of coordinating with metal ions like copper(II). bohrium.com The resulting complexes can exhibit unique structural and electronic properties, which are influenced by the specific metal ion and the substituents on the pyrazole ring. The synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles has been explored as a route to creating asymmetric imine ligands for the generation of mixed-metal polynuclear complexes. rsc.org
Catalytic Applications of Pyrazole-Metal Complexes
Metal complexes containing pyrazole-based ligands have demonstrated significant catalytic activity in various chemical transformations. nih.gov Copper(II) complexes with pyrazole-based ligands, for instance, have shown excellent catalytic activity in the oxidation of catechol to o-quinone. bohrium.com The catalytic efficiency of these complexes can be influenced by factors such as the solvent, the counter-ion of the metal salt, and the ligand-to-metal ratio. bohrium.com Protic pyrazole complexes, in particular, have been investigated for their role in catalysis, where the acidic NH group of the pyrazole ring can participate in the catalytic cycle. nih.gov
Contributions to Agrochemical Development (e.g., fungicides, insecticides, herbicides)
Pyrazole derivatives are a well-established and significant class of compounds in the agrochemical industry, with numerous commercial products used as fungicides, insecticides, and herbicides. nih.govnih.govresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring. nih.gov
Fungicides: Many pyrazole derivatives exhibit potent fungicidal activity against a broad spectrum of plant pathogens. nih.govresearchgate.net For example, certain novel pyrazole derivatives have shown high efficacy against fungi like Botrytis cinerea and Rhizoctonia solani. nih.gov The introduction of specific functional groups, such as isothiocyanate and carboxamide moieties, at the 5-position of the pyrazole ring has been shown to enhance fungicidal activity. nih.gov Some isoxazolol pyrazole carboxylates have demonstrated strong antifungal activity against R. solani, even surpassing the efficacy of the commercial fungicide carbendazim (B180503) in some cases. nih.gov Furthermore, fluorinated pyrazole aldehydes have shown moderate to low antifungal activities against various phytopathogenic fungi. mdpi.com
Insecticides: The pyrazole scaffold is also a key component in many insecticides. mdpi.comnih.govacs.orgacs.orgresearchgate.net Novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been synthesized and found to exhibit good insecticidal activities against lepidopteran pests like Plutella xylostella. mdpi.com The structure-activity relationship studies indicate that modifications to the substituents on the pyrazole and pyridyl rings can significantly impact insecticidal potency. nih.gov
Interactive Table of Agrochemical Activity
| Compound Class | Target Pest/Weed | Notable Findings | Reference |
| Pyrazole Derivatives | Botrytis cinerea, R. solani | High fungicidal activity, enhanced by isothiocyanate and carboxamide groups. | nih.gov |
| Isoxazolol Pyrazole Carboxylates | R. solani | Strong antifungal activity, sometimes exceeding commercial fungicides. | nih.gov |
| N-pyridylpyrazole Derivatives | Plutella xylostella | Good insecticidal activity against lepidopteran pests. | mdpi.com |
| 1-Acyl-3-phenyl-pyrazol Benzophenones | Barnyard Grass | Good herbicidal activity, acting as HPPD inhibitors. | rsc.org |
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-1,3-diphenyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound derivatives often involves cyclocondensation or functionalization of pre-formed pyrazole cores. For example:
- Microwave-assisted synthesis : Reacting 5-amino-1,3-diphenyl-1H-pyrazole with amide solvents in the presence of POCl₃ under microwave irradiation achieves efficient formimidamide derivatives (e.g., Scheme 11, Table 5) . Optimize by varying irradiation time (2–10 min) and solvent polarity.
- Phosphorylation reactions : Heating 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one with diethylphosphite in BF₃·Et₂O yields oxaphosphole derivatives (Scheme 52). Catalyst stoichiometry (1:1 to 1:2) and temperature (80–120°C) are critical .
- Base hydrolysis : Hydrolyzing ester derivatives (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) with NaOH/EtOH yields carboxylic acid analogs, with yields dependent on reaction time (6–24 h) and base concentration .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., bromine at C5, phenyl groups at C1/C3). Coupling constants (e.g., J = 2.1 Hz for pyrazole protons) and deshielding effects (δ 7.5–8.5 ppm for aromatic protons) confirm substitution .
- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between phenyl and pyrazole rings). Use SHELXL for refinement, particularly for handling disorders or twinning (common in halogenated derivatives) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 323.03 for C₁₅H₁₁BrN₂) and fragmentation patterns (loss of Br or phenyl groups) .
Q. What are the typical biological targets or activities associated with this compound derivatives in medicinal chemistry research?
Methodological Answer:
- Anticancer activity : Derivatives like 1,3-diphenyl-1H-pyrazole linked to benzimidazole show IC₅₀ values of 1.2–8.7 µM against HeLa and MCF-7 cells via apoptosis induction (caspase-3 activation) .
- Immunosuppressive effects : Pyrazole-oxime derivatives inhibit T-cell proliferation (IC₅₀ = 3.8 µM) by targeting IL-2 signaling pathways, validated via molecular docking (PDB: 1PY2) .
- Antimicrobial activity : Analogues with thiadiazole or triazole moieties exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .
Advanced Research Questions
Q. How can researchers address low reproducibility in the synthesis of this compound derivatives under similar reported conditions?
Methodological Answer:
- Troubleshooting reaction variables :
- Solvent purity : Use anhydrous DMF or CHCl₃ (dried over molecular sieves) to avoid hydrolysis side reactions .
- Catalyst activation : Pre-treat BF₃·Et₂O with MgSO₄ to remove traces of water, improving phosphorylation efficiency .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of intermediates (e.g., enolates) .
- Scale-up adjustments : Reduce microwave power (from 300 W to 150 W) for larger batches to prevent localized overheating .
Q. What strategies are recommended for resolving crystallographic disorders or twinning issues in X-ray structures of halogenated pyrazole derivatives?
Methodological Answer:
- Data collection : Use low-temperature (100 K) measurements to minimize thermal motion artifacts .
- Refinement tools : Apply SHELXL’s TWIN/BASF commands for twinned data. For disorders, split occupancy refinement (e.g., 50:50 for Br positions) .
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm hydrogen-bonding patterns (e.g., C–H⋯π interactions in packing diagrams) .
Q. How should contradictory biological activity data between in vitro and in vivo studies involving this compound be systematically analyzed?
Methodological Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance (e.g., cytochrome P450-mediated oxidation of phenyl groups) .
- Formulation optimization : Improve bioavailability via nanoemulsions or cyclodextrin complexes, particularly for hydrophobic derivatives .
- Target validation : Use CRISPR/Cas9 knockouts (e.g., caspase-3−/− cells) to confirm mechanism-specific activity discrepancies .
Q. What computational approaches are suitable for predicting the reactivity and intermolecular interactions of this compound in crystal engineering?
Methodological Answer:
- DFT calculations : Optimize geometries at B3LYP/6-311G(d,p) to predict electrostatic potential maps (e.g., Br as a hydrogen-bond acceptor) .
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., COX-2 for anti-inflammatory activity) .
- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings in Etter’s notation) to guide cocrystal design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
